molecular formula C11H15IO2 B1338817 {[2-(2-Iodoethoxy)ethoxy]methyl}benzene CAS No. 88454-83-5

{[2-(2-Iodoethoxy)ethoxy]methyl}benzene

Cat. No. B1338817
CAS RN: 88454-83-5
M. Wt: 306.14 g/mol
InChI Key: FOTGGLGFUDQCTO-UHFFFAOYSA-N
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Description

“{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” is a chemical compound with the molecular formula C11H15IO2 . It has an average mass of 306.140 Da and a monoisotopic mass of 306.011658 Da .


Synthesis Analysis

While specific synthesis methods for “{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” were not found, it’s worth noting that ethers similar to this compound can be prepared using the Williamson synthesis . This method involves the reaction of a halide with an alcohol in the presence of a base .


Molecular Structure Analysis

The molecular structure of “{[2-(2-Iodoethoxy)ethoxy]methyl}benzene” consists of an aromatic benzene ring attached to a chain of ether groups . The compound has a molecular formula of C11H15IO2 .

Scientific Research Applications

Crystallographic Studies

  • Structural Analysis : The compound 2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate was studied, revealing the structural orientation and hydrogen bonding patterns in the crystalline form, which is crucial for understanding molecular interactions and stability (Ha, 2012).

Bioimaging Applications

  • Fluorescence Bioimaging : Research on squaraines, specifically 2,4-bis(4-bis(2-hydroxyethyl) amino-2-hydroxy-6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)squaraines, indicates their potential as fluorescent probes in bioimaging. This application is significant in medical and biological research for visualizing cellular processes (Chang et al., 2019).

Chromatography Applications

  • Gas-Liquid Chromatography : Liquid crystals synthesized from related compounds have been used as stationary phases in gas-liquid chromatography. This application is vital for the separation and analysis of complex chemical mixtures (Naikwadi et al., 1980).

Chemical Synthesis

  • Synthesis of Pharmaceuticals : The study of azilsartan methyl ester ethyl acetate hemisolvate, involving a compound with a similar structure, contributes to the synthesis of pharmaceuticals. Understanding the crystal structure aids in the development of effective drugs (Li et al., 2015).

Environmental Analysis

  • Mercury Compound Analysis : Studies involving the extraction and determination of methyl-, ethyl-, and methoxyethylmercury(II) halides highlight the role of similar compounds in environmental analysis, particularly in assessing mercury contamination in biological materials (Ealy et al., 1973).

Organic Chemistry

  • Organic Synthesis : Research on the radical deoxygenation of hydroxyl groups using phosphites, where 2-(2-iodophenyl)ethyl methyl phosphite derivatives are employed, demonstrates the application in organic synthesis for modifying alcohol functionalities (Zhang & Koreeda, 2004).

Material Science

  • Liquid Crystal Networks : The synthesis of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules, like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene, showcases the importance in material science for creating advanced materials with unique properties (Kihara et al., 1996).

properties

IUPAC Name

2-(2-iodoethoxy)ethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTGGLGFUDQCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523193
Record name {[2-(2-Iodoethoxy)ethoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(2-Iodoethoxy)ethoxy]methyl}benzene

CAS RN

88454-83-5
Record name {[2-(2-Iodoethoxy)ethoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Ulku - 2017 - kilthub.cmu.edu
To incorporate PNA aeg backbone to the solid phase peptide synthesis (SPPS) procedures, N-end and C-end of the backbone have to be protected. The protecting groups can be Fmoc-…
Number of citations: 3 kilthub.cmu.edu
SR Kalliat - 2020 - search.proquest.com
DNA interstrand crosslinking is a form of lesion that affects biological processes such as DNA replication and transcription. Due to this phenomenon, interstrand crosslink (ICL) agents …
Number of citations: 2 search.proquest.com
A Nørskov - 2022 - orbit.dtu.dk
This thesis is divided into three chapters. Chapter 1 describes current methods for bioconjugation followed by the two novel strategies investigated for site-selective bioconjugation …
Number of citations: 2 orbit.dtu.dk

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